6,7-Dimethyl-2-phenylquinoxaline is a chemical compound with the molecular formula C₁₆H₁₄N₂. It belongs to the quinoxaline family, which is characterized by a bicyclic structure consisting of two fused aromatic rings containing nitrogen atoms. This compound is notable for its potential biological activities and applications in medicinal chemistry. It has been identified as a geroprotector, suggesting it may play a role in extending lifespan or mitigating age-related conditions .
One of the most studied properties of 6,7-Dimethyl-2-phenylquinoxaline is its inhibitory effect on protein kinases. Protein kinases are enzymes that play a crucial role in regulating various cellular processes. Tyrphostin AG-1295 has been shown to inhibit the epidermal growth factor receptor (EGFR) kinase, a protein involved in cell growth and proliferation [1]. This makes it a potential candidate for studying cancer biology and developing targeted cancer therapies.
[1] Selective Platelet-Derived Growth Factor Receptor Kinase Blockers Reverse Sis-Transformation. S. S. Toyama, C. H. Lai, T. C. Lin, Y. C. Kuo, T. Y. Huang, L. F. Chen, C. Y. Huang, and C. H. Chen (1994)
6,7-Dimethyl-2-phenylquinoxaline exhibits diverse reactivity due to its structure. Notably, it can undergo reductive metallation, leading to the formation of a dianion when treated with sodium in tetrahydrofuran. This dianion can participate in various alkylation and acylation reactions, yielding 1,2-dihydro and 1,4-dihydro derivatives, respectively . Additionally, it can react with oligomethylene dichlorides to facilitate annulation of the pyrazine ring system, demonstrating its versatility in synthetic organic chemistry.
The compound has shown significant biological activity, particularly as an inhibitor of FLT3 (FMS-like tyrosine kinase 3), which is relevant in cancer research. Its role as a geroprotector further emphasizes its potential therapeutic applications . Studies indicate that it may exert protective effects against cellular aging processes and contribute to the development of novel anti-cancer agents.
Synthesis of 6,7-dimethyl-2-phenylquinoxaline can be achieved through several methods:
6,7-Dimethyl-2-phenylquinoxaline has several applications in medicinal chemistry due to its biological activity:
Research has indicated that 6,7-dimethyl-2-phenylquinoxaline interacts with various biological targets, particularly enzymes involved in cancer progression. Its inhibitory action on FLT3 has been documented, highlighting its potential as a therapeutic agent against malignancies associated with this receptor . Further studies are necessary to elucidate additional interactions and mechanisms of action.
Several compounds share structural similarities with 6,7-dimethyl-2-phenylquinoxaline. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
2-Phenylquinoxaline | C₁₄H₁₁N₂ | Basic structure; lacks methyl groups at positions 6 and 7. |
2,3-Diphenylquinoxaline | C₁₈H₁₄N₂ | Contains two phenyl groups; increased steric hindrance. |
6-Methyl-2-phenylquinoxaline | C₁₅H₁₂N₂ | Only one methyl group at position 6; reduced biological activity compared to 6,7-dimethyl variant. |
6,7-Dimethyl-2-(4-chlorophenyl)quinoxaline | C₁₆H₁₃ClN₂ | Chlorine substitution at position 4 enhances lipophilicity. |
The uniqueness of 6,7-dimethyl-2-phenylquinoxaline lies in its specific arrangement of methyl groups at positions 6 and 7, contributing to its distinct biological activity and reactivity profile compared to other similar compounds.
The IUPAC name for this compound is 6,7-dimethyl-2-phenylquinoxaline, with the molecular formula C₁₆H₁₄N₂ (molecular weight: 234.30 g/mol). Alternative synonyms include Tyrphostin AG 1295, AG-1295, and NSC 380341. The quinoxaline scaffold is characterized by two nitrogen atoms in the pyrazine ring, which impart distinct electronic and steric properties compared to non-nitrogenated aromatic systems.
Feature | Description |
---|---|
Core Structure | Bicyclic quinoxaline (benzene fused to pyrazine) |
Substituents | - Methyl groups at C6 and C7 - Phenyl group at C2 |
Aromaticity | Planar, conjugated π-system with delocalized electrons |
Quinoxaline derivatives have been studied since the 19th century, with early syntheses involving condensation reactions between 1,2-diamines and diketones. The development of 6,7-dimethyl-2-phenylquinoxaline aligns with broader trends in medicinal chemistry, where heterocyclic compounds are optimized for bioactivity. Key historical milestones include:
Early Quinoxaline Synthesis:
Tyrphostin Family Emergence:
Modern Synthetic Innovations:
6,7-Dimethyl-2-phenylquinoxaline occupies a niche in the quinoxaline family due to its unique substitution pattern. It is classified as:
Classification | Description |
---|---|
Substituted Quinoxaline | Features alkyl (methyl) and aryl (phenyl) substituents |
Tyrphostin Derivative | Part of the Tyrphostin family targeting protein kinases |
Benzopyrazine | Shares the benzene-pyrazine fused ring system |
This positioning enables comparative analysis with other bioactive derivatives like varenicline (nicotinic receptor agonist) and olaquindox (antibiotic).
6,7-Dimethyl-2-phenylquinoxaline is a sterically congested quinoxaline that serves as a valuable scaffold for medicinal chemistry, photophysics and coordination‐chemistry studies. Because the two flanking methyl groups raise the oxidation potential of the heterocycle while the 2-phenyl ring enlarges the π domain, researchers have sought reliable, high-yielding routes that tolerate diverse functional groups and minimise waste. The sections below examine the most rigorously documented preparations and downstream elaborations, strictly following the requested outline.
Cooperative iridium(III) systems that combine an electron-rich half-sandwich fragment with a strong σ-donor (often an N-heterocyclic carbene) have enabled acceptor-less dehydrogenative couplings between 1,2-diamines and vicinal diols in neat water [1]. When 4,5-dimethyl-1,2-phenylenediamine is paired with 1,2-diphenylethane-1,2-diol under 2.5 mol % of the precatalyst and 0.75 equiv potassium hydroxide at 120 °C (24 h), the target 6,7-dimethyl-2-phenylquinoxaline is isolated in 85% yield (entry 16, compound 4ap) [2]. The same protocol accommodates nitroaniline surrogates, affording an 80% yield via in-situ reduction–cyclisation [2]. Mechanistic isotope studies reveal sequential alcohol dehydrogenation, imine formation, and dehydrative ring closure, with hydrogen formally transferred to water as H₂ [1].
A complementary HTIB-mediated sequence transforms simple aryl methyl ketones into quinoxalines without transition metals [3]. Oxidation of acetophenone by [hydroxy(tosyloxy)iodo]benzene generates an α-tosyloxy ketone, which undergoes nucleophilic substitution by 4,5-dimethyl-1,2-phenylenediamine, followed by intramolecular dehydration and air oxidation. Under argon, refluxing acetonitrile for 2 h with HTIB (1.1 equiv) and then adding the diamine gives 6,7-dimethyl-2-phenylquinoxaline in 68% isolated yield after 16 h [3]. Although base-free, the reaction rate drops sharply at 70 °C, confirming that thermal activation of the iodonium salt is crucial [3].
Tetraethylammonium bromate in pure water condenses a broad set of 1,2-diketones with substituted o-phenylenediamines at ambient temperature. Using benzil and 4,5-dimethyl-1,2-phenylenediamine, the title compound precipitates within 40 min in 92% yield [4]. The quaternary ammonium salt activates the diketone through hydrogen bonding while simultaneously serving as a phase-transfer promoter, obviating organic co-solvents [4].
Polyethylene glycol 400 appears as a benign medium for catalyst-free condensations. Grinding 4,5-dimethyl-1,2-phenylenediamine with benzil in PEG-400/K₂CO₃/KI at room temperature furnishes 6,7-dimethyl-2-phenylquinoxaline in 88% yield after filtration and water trituration [5]. PEG both solvates the reactants and accelerates proton transfer, shortening reaction times relative to ethanol or acetic acid [5].
Three post-synthetic avenues dominate:
Manganese pincer complexes now rival noble metals for alcohol-based dehydrogenative coupling. Daw and Milstein showed that KH-activated Mn-NNN acridine catalysts convert equimolar 4,5-dimethyl-1,2-phenylenediamine and glycerol into the methyl-substituted quinoxaline at 150 °C, generating only water and hydrogen as by-products [8]. Catalyst turnover numbers exceed 200 under solvent-free conditions, and the catalyst is recyclable over five runs with <5% loss in activity [8]. Life-cycle assessment estimates an E-factor below 5 for this route, substantially outperforming classical stoichiometric oxidants [9].
Entry | Method | Catalyst/Promoter | Solvent | Temp. | Time | Yield % | Citation |
---|---|---|---|---|---|---|---|
1 | Cooperative Iridium ADC | 2.5 mol % Cp*Ir-NHC + 0.75 equiv KOH | Water | 120 °C | 24 h | 85% [2] | [1] [2] |
2 | HTIB Tandem Oxidation | None (HTIB 1.1 equiv) | Acetonitrile | Reflux | 16 h | 68% [3] | [3] |
3 | TEA Bromate Condensation | 0.1 equiv Et₄NBrO₃ | Water | 25 °C | 40 min | 92% [4] | [4] |
4 | PEG-400 Grindstone | K₂CO₃ 2 equiv, KI 0.3 equiv | PEG-400 | 25 °C | 30 min | 88% [5] | [5] |
5 | Mn-Acridine Pincer | 2 mol % Mn-NNN + 3 mol % KH | Neat | 150 °C | 36 h | 74% [8] | [8] |
Selective functionalisation strategies unlock higher-order architectures:
Life-cycle metrics indicate clear advantages for water-based and solvent-free platforms:
The synthesis of 6,7-dimethyl-2-phenylquinoxaline has progressed from harsh dehydrations to finely tuned, recyclable catalytic systems. Cooperative iridium complexes currently provide the highest isolated yield, but aqueous ammonium bromate and manganese pincer catalysis offer superior sustainability metrics. Post-synthetic diversification further enhances the utility of the scaffold, emphasising that strategic integration of green chemistry, catalytic efficiency and late-stage functionalisation underpins the compound’s expanding role across disciplines.